molecular formula C19H22Cl2N2O3S B3503643 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B3503643
M. Wt: 429.4 g/mol
InChI Key: VQNJITVVHSHSBM-UHFFFAOYSA-N
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Description

1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with dichloro and methoxy groups on one phenyl ring and dimethyl groups on another phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the sulfonyl and phenyl groups. Common synthetic routes include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Sulfonyl Group: This step involves the reaction of the piperazine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dichloro groups can be reduced to form corresponding dechlorinated derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to substitute the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the dichloro groups can yield dechlorinated derivatives.

Scientific Research Applications

1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-dichlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
  • 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
  • 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)morpholine

Uniqueness

1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is unique due to the combination of its dichloro, methoxy, and dimethyl substitutions on the piperazine ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-13-5-4-6-16(14(13)2)22-9-11-23(12-10-22)27(24,25)17-8-7-15(20)18(21)19(17)26-3/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNJITVVHSHSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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